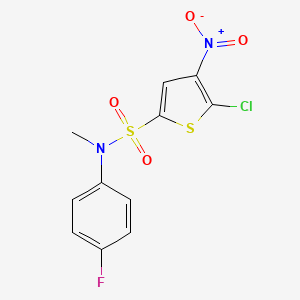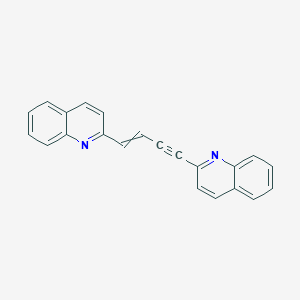
2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is an organic compound with the molecular formula C22H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes a buten-3-yne linkage between two quinoline units. This structure imparts unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline typically involves the coupling of two quinoline units via a buten-3-yne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling reaction can be employed, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline rings, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-but-3-en-1-yne: Similar structure but with phenyl groups instead of quinoline units.
2-Butyne-1,4-diyl dibenzoate: Contains a butyne linkage but with benzoate groups instead of quinoline.
1,4-Dichloro-2-butyne: A simpler compound with a butyne linkage and chlorine substituents.
Uniqueness
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is unique due to the presence of quinoline units, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a tool in chemical and biological research .
Propiedades
Número CAS |
651025-13-7 |
|---|---|
Fórmula molecular |
C22H14N2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-quinolin-2-ylbut-1-en-3-ynyl)quinoline |
InChI |
InChI=1S/C22H14N2/c1-5-11-21-17(7-1)13-15-19(23-21)9-3-4-10-20-16-14-18-8-2-6-12-22(18)24-20/h1-3,5-9,11-16H |
Clave InChI |
YJRFGRJJUIAGOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC#CC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
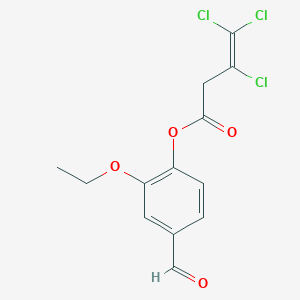
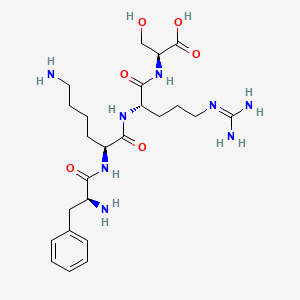

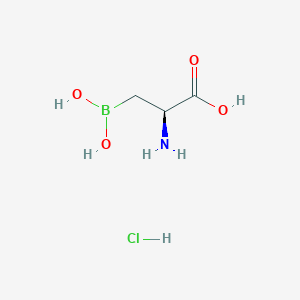

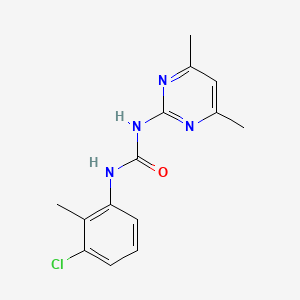

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
